5-Bromo-7-fluoro-3-methylbenzofuran
CAS No.:
Cat. No.: VC18006844
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFO |
|---|---|
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-3-methyl-1-benzofuran |
| Standard InChI | InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
| Standard InChI Key | SULGCNKQZYGQPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C1C=C(C=C2F)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
5-Bromo-7-fluoro-3-methylbenzofuran (CAS 1404110-09-3) belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. Its molecular formula is , with a molecular weight of 229.05 g/mol . The substitution pattern features:
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Bromine at position 5
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Fluorine at position 7
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Methyl group at position 3
This arrangement creates distinct electronic effects: the electron-withdrawing halogens (Br, F) and electron-donating methyl group influence the compound’s reactivity and intermolecular interactions.
Spectroscopic Data
While experimental spectral data for this specific compound remains unpublished, analogous benzofuran derivatives provide insight:
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NMR: Methyl protons typically resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.6 ppm depending on substituent effects .
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NMR: The methyl carbon generally appears at δ 20–25 ppm, with aromatic carbons spanning δ 105–160 ppm .
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Mass Spectrometry: Expected molecular ion peak at m/z 229 (M) with characteristic isotopic patterns for bromine (1:1 ratio for /) .
Synthetic Methodologies
Halogenation Strategies
The synthesis of 5-bromo-7-fluoro-3-methylbenzofuran likely involves sequential halogenation and alkylation steps. Key approaches include:
Electrophilic Aromatic Substitution
A regioselective bromo-fluorination sequence could employ:
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Fluorination: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by reaction with N-fluorobenzenesulfonimide (NFSI) .
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Bromination: Electrophilic bromination using Br/FeBr or N-bromosuccinimide (NBS) under controlled conditions .
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling reactions enable precise halogen placement:
This method offers superior regiocontrol compared to traditional electrophilic routes.
Benzofuran Ring Construction
Two primary pathways exist for assembling the benzofuran core:
Cyclization of 2-Halophenols
A copper(I)-catalyzed Ullmann-type reaction facilitates intramolecular ether formation:
Yields typically range from 45–65% under optimized conditions .
Physicochemical Properties
Thermal Stability
Limited experimental data exists, but analogous compounds suggest:
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Melting Point: Estimated 120–140°C based on brominated benzofurans
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Thermal Decomposition: Onset ~250°C via TGA analysis
Solubility Profile
Predicted solubility in common solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | 10–15 |
| Hexane | <1 |
Hydrophobicity (logP) calculations:
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
Characterization Gaps
Critical needs:
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X-ray crystallographic data for conformational analysis
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Comprehensive toxicity profiling (LD, ecotoxicity)
Emerging Opportunities
Promising research avenues:
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